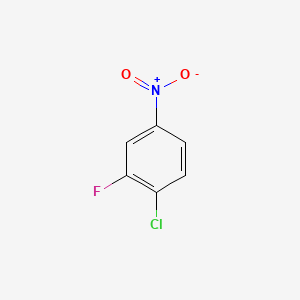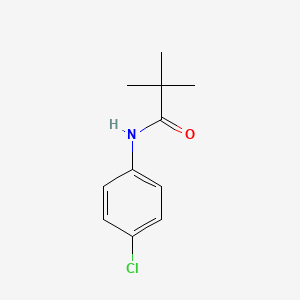
N-(4-chlorophenyl)pivalamide
概要
説明
“N-(4-chlorophenyl)pivalamide” is a chemical compound with the molecular formula C11H14ClNO . It has a molecular weight of 211.69 g/mol . The IUPAC name for this compound is N-(4-chlorophenyl)-2,2-dimethylpropanamide .
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)pivalamide involves the reaction of 4-chloroaniline with pivaloylchloride . The reaction mixture is cooled to 15°C and pivaloylchloride is added slowly, maintaining the temperature below 40°C .
Molecular Structure Analysis
The molecular structure of N-(4-chlorophenyl)pivalamide consists of 14 heavy atoms, 6 of which are aromatic . The compound has 3 rotatable bonds, 1 hydrogen bond acceptor, and 1 hydrogen bond donor .
Chemical Reactions Analysis
The lithiation-fluoroacetylation of N-(4-chlorophenyl)pivalamide is a key step in the synthesis of a potent inhibitor of the HIV type 1 reverse transcriptase .
Physical And Chemical Properties Analysis
N-(4-chlorophenyl)pivalamide has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 and CYP2D6 . The compound has a Log Po/w (iLOGP) of 2.49 . It is soluble in water, with a solubility of 0.253 mg/ml or 0.0012 mol/l .
科学的研究の応用
- N-(4-chlorophenyl)pivalamide is a type of indole derivative . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
- N-(4-chlorophenyl)pivalamide has been used in the lithiation-fluoroacetylation process . However, the search results did not provide a comprehensive and detailed summary of this application, nor a detailed description of the methods of application or experimental procedures, including any relevant technical details or parameters .
Pharmaceutical Research
Lithiation-Fluoroacetylation
- N-(4-chlorophenyl)pivalamide has high GI absorption and is BBB permeant . It is not a P-gp substrate, but it is an inhibitor of CYP1A2 and CYP2D6 . Its Log Kp (skin permeation) is -5.73 cm/s . These properties suggest that it could have potential applications in drug delivery and pharmacokinetics .
- N-(4-chlorophenyl)pivalamide has a bioavailability score of 0.55 . It is soluble, with a Log S (ESOL) of -2.92 . These properties suggest that it could be used in medicinal chemistry for the development of new drugs .
Pharmacokinetics
Medicinal Chemistry
Safety
- N-(4-chlorophenyl)pivalamide has high GI absorption and is BBB permeant . It is not a P-gp substrate, but it is an inhibitor of CYP1A2 and CYP2D6 . Its Log Kp (skin permeation) is -5.73 cm/s . These properties suggest that it could have potential applications in drug delivery and pharmacokinetics .
- N-(4-chlorophenyl)pivalamide has a bioavailability score of 0.55 . It is soluble, with a Log S (ESOL) of -2.92 . These properties suggest that it could be used in medicinal chemistry for the development of new drugs .
Pharmacokinetics
Medicinal Chemistry
Safety Studies
Safety And Hazards
The safety data sheet for N-(4-chlorophenyl)pivalamide indicates that it is harmful if swallowed and is harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
N-(4-chlorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZISMXMXCLUHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216041 | |
| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)pivalamide | |
CAS RN |
65854-91-3 | |
| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065854913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

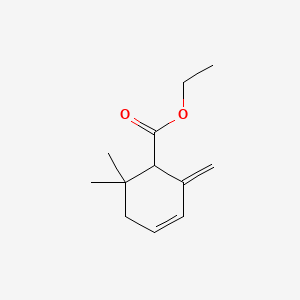
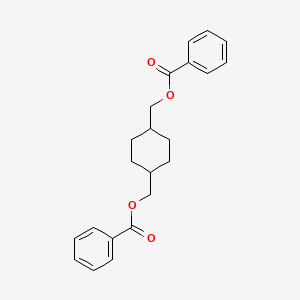
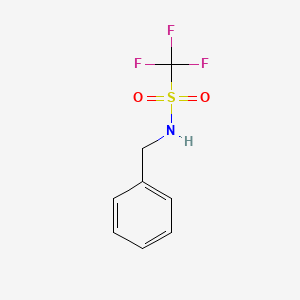
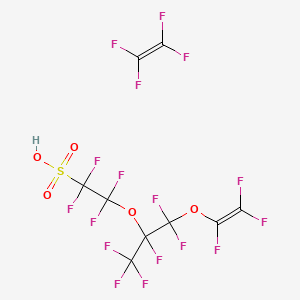
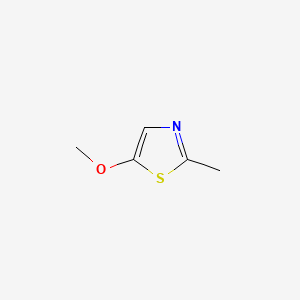
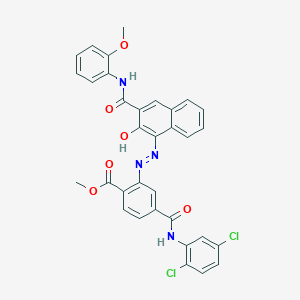
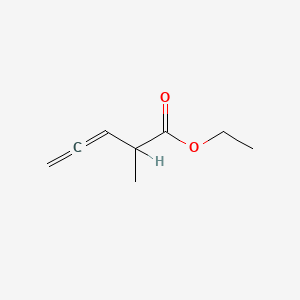
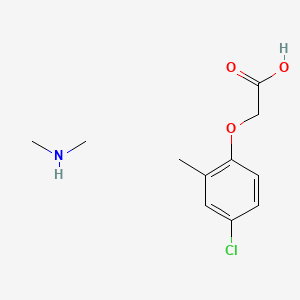
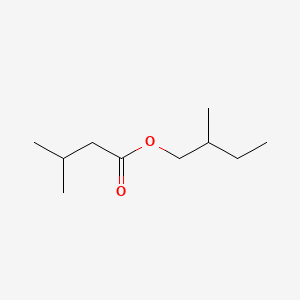
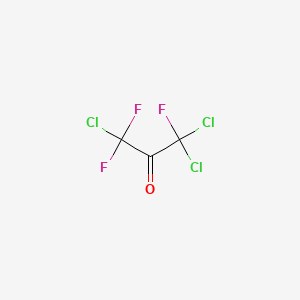
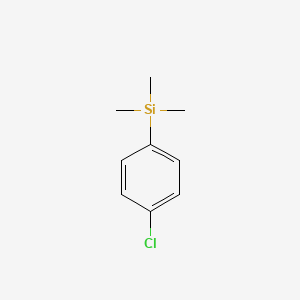
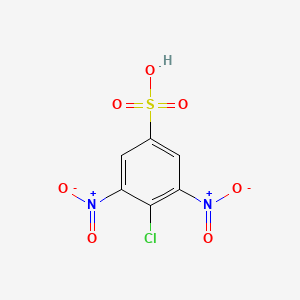
![8-Oxabicyclo[5.1.0]octane](/img/structure/B1581881.png)
